1-Amino-4-methoxy-3-methylpentan-3-ol
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Overview
Description
1-Amino-4-methoxy-3-methylpentan-3-ol is an organic compound with the molecular formula C7H17NO2 It is a derivative of pentanol, featuring an amino group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methoxy-3-methylpentan-3-ol typically involves multi-step organic reactionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-methoxy-3-methylpentan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
1-Amino-4-methoxy-3-methylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-4-methoxy-3-methylpentan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the methoxy group may influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-methylpentan-3-ol: Similar structure but lacks the methoxy group.
1-Methoxy-4-methylpentan-3-ol: Similar structure but lacks the amino group.
Uniqueness
1-Amino-4-methoxy-3-methylpentan-3-ol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-amino-4-methoxy-3-methylpentan-3-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(10-3)7(2,9)4-5-8/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
NLTLCQPKVPAZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CCN)O)OC |
Origin of Product |
United States |
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